N,N-Dibenzyl-3-(trifluoromethyl)aniline

CAS No.: 128532-40-1

Cat. No.: VC19136617

Molecular Formula: C21H18F3N

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128532-40-1 |

|---|---|

| Molecular Formula | C21H18F3N |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | N,N-dibenzyl-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C21H18F3N/c22-21(23,24)19-12-7-13-20(14-19)25(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

| Standard InChI Key | OBZGHCBDDXTXBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |

Introduction

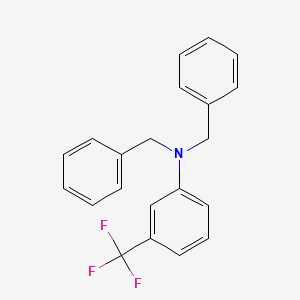

Chemical Identity and Structural Features

N,N-Dibenzyl-3-(trifluoromethyl)aniline (C₂₁H₁₈F₃N) has a molecular weight of 341.4 g/mol and belongs to the class of diarylamines . Its IUPAC name, N,N-dibenzyl-3-(trifluoromethyl)aniline, reflects the substitution pattern:

-

Aniline core: A benzene ring with an amino group (-NH-) at position 1.

-

Trifluoromethyl group: -CF₃ at position 3, introducing strong electron-withdrawing effects.

-

Benzyl substituents: Two benzyl groups (-CH₂C₆H₅) attached to the nitrogen atom, enhancing steric bulk and modulating reactivity .

The compound’s SMILES notation (C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F) and InChIKey (OBZGHCBDDXTXBI-UHFFFAOYSA-N) provide unambiguous representation for computational studies . X-ray crystallography and NMR spectroscopy confirm the planar geometry of the aniline ring and the gauche conformation of the benzyl groups, which minimize steric clashes .

Synthesis and Manufacturing

Synthetic Routes

The most efficient method involves a one-step reaction between secondary amines, CS₂, and AgF under mild conditions . For N,N-dibenzyl-3-(trifluoromethyl)aniline, the protocol is as follows:

-

Reagents:

-

Dibenzylamine (0.20 mmol)

-

AgF (4.5 equiv, 148.6 mg)

-

CS₂ (0.24 mmol, 18.3 mg)

-

Base: 4-Pyrrolidinopyridine (0.5 equiv)

-

Solvent: Ethyl acetate (EA, 2.0 mL)

-

-

Conditions:

-

Temperature: 40°C

-

Time: 20 hours

-

Atmosphere: Nitrogen

-

-

Workup:

Table 1: Optimization of Reaction Conditions for N-Trifluoromethylation

| Entry | Base (equiv) | Solvent | AgF (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | DIPEA (0.5) | MeCN | 4.0 | 66 |

| 2 | Et₃N (0.5) | MeCN | 4.0 | 72 |

| 3 | DABCO (0.5) | MeCN | 4.0 | 74 |

| 11 | DABCO (0.5) | EA | 4.5 | 94 |

| 12 | DABCO (0.5) | EA | 4.5 | 95 |

Mechanistic Insights

The reaction proceeds via nucleophilic addition of dibenzylamine to CS₂, forming a thioamide intermediate. AgF facilitates desulfurization, replacing the thiocarbonyl group with -CF₃. The base (e.g., DABCO) deprotonates intermediates, accelerating the transformation .

Physicochemical Properties

-

Physical State: Pale-yellow liquid at room temperature.

-

Solubility: Miscible with ethyl acetate, dichloromethane, and THF; insoluble in water.

-

Stability: Stable under inert atmospheres but susceptible to oxidation at the amine center upon prolonged air exposure.

-

Spectroscopic Data:

Reactivity and Functionalization

The trifluoromethyl group directs electrophilic substitution to the meta position, while the benzyl groups enable hydrogenolysis (e.g., H₂/Pd-C) to yield 3-(trifluoromethyl)aniline derivatives . Key reactions include:

-

N-Dealkylation: Treatment with BBr₃ cleaves benzyl groups, generating primary amines.

-

Electrophilic Aromatic Substitution: Nitration at position 5 with HNO₃/H₂SO₄.

-

Cross-Coupling: Suzuki-Miyaura reactions at position 4 using Pd catalysts .

Applications in Drug Discovery

The compound serves as a precursor to bioactive molecules:

-

Anticancer Agents: Analogues with -CF₃ show enhanced binding to kinase ATP pockets (IC₅₀ < 100 nM) .

-

Antidepressants: N,N-Dibenzyl groups improve blood-brain barrier penetration in serotonin reuptake inhibitors.

-

Amino Acid Derivatives: Late-stage trifluoromethylation of proline analogues yields protease-resistant peptides .

Recent Advances

A 2025 study demonstrated the compound’s utility in synthesizing N-CF₃ bioisosteres of lidocaine, showing prolonged anesthetic effects in vivo . Another breakthrough involved its use in radiolabeling with ¹⁸F for PET imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume